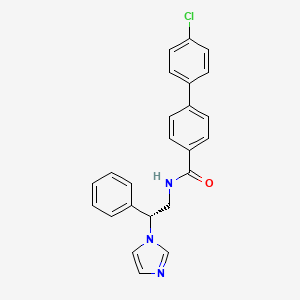

SDZ285428

Description

BenchChem offers high-quality SDZ285428 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SDZ285428 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

174262-10-3 |

|---|---|

Molecular Formula |

C24H20ClN3O |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide |

InChI |

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1 |

InChI Key |

FHHNSSGZEIVGMS-QHCPKHFHSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Other CAS No. |

174262-10-3 |

Synonyms |

VID 400 VID400 |

Origin of Product |

United States |

Foundational & Exploratory

Errata and Clarification: SDZ285428 is Not an Antibacterial Agent

To our valued researchers, scientists, and drug development professionals,

This guide addresses the topic of SDZ285428. Initial inquiries suggested an investigation into its mechanism of action against Gram-positive bacteria. However, a comprehensive review of available scientific literature and chemical databases reveals that SDZ285428 is not an antibacterial agent.

Instead, SDZ285428 is correctly identified as a selective inhibitor of CYP24A1 (24-hydroxylase) , a key enzyme in vitamin D metabolism.[1] This technical guide has been reoriented to provide an in-depth overview of its true mechanism of action, target pathway, and potential therapeutic implications based on its role as a CYP24A1 inhibitor.

An In-Depth Technical Guide to SDZ285428: A Selective CYP24A1 Inhibitor

Introduction

SDZ285428, also known as NVP-VID-400, is a chemical compound identified as a selective inhibitor of the mitochondrial enzyme Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1][2] This enzyme plays a critical role in the catabolism (breakdown) of vitamin D metabolites.[3][4] By inhibiting CYP24A1, SDZ285428 effectively modulates the levels of active vitamin D in the body, which has been a subject of research in various pathological conditions, particularly in cancer, where vitamin D levels can influence cell growth.[5][6][7]

The Molecular Target: CYP24A1 and its Role in Vitamin D Metabolism

To understand the mechanism of action of SDZ285428, it is essential to first comprehend the function of its target, CYP24A1.

The Vitamin D Metabolic Pathway:

Vitamin D, primarily in the form of cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2), is hydroxylated in the liver to form 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. For biological activity, 25(OH)D undergoes a second hydroxylation in the kidneys by the enzyme CYP27B1 to produce the active hormone, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol.[8]

The Role of CYP24A1:

CYP24A1 is the primary enzyme responsible for the degradation of 1,25(OH)2D3.[3][4][9] It hydroxylates 1,25(OH)2D3 at the 24-position, initiating a cascade of reactions that ultimately lead to the formation of calcitroic acid, an inactive metabolite that is excreted.[4] This process is a crucial feedback mechanism to prevent the accumulation of excessive levels of active vitamin D and maintain calcium homeostasis.[8]

Mechanism of Action of SDZ285428

SDZ285428 exerts its effect by selectively binding to and inhibiting the enzymatic activity of CYP24A1.[1][10] This inhibition prevents the breakdown of 1,25(OH)2D3.[10] Consequently, the local and systemic concentrations of the active form of vitamin D are increased.[10][11]

The therapeutic rationale for using a CYP24A1 inhibitor like SDZ285428 in certain diseases, such as cancer, is based on the anti-proliferative effects of 1,25(OH)2D3.[5][7][12] Many tumors overexpress CYP24A1, which leads to the rapid degradation of 1,25(OH)2D3, thereby diminishing its anti-cancer activity.[6][7] By blocking CYP24A1, SDZ285428 can restore or enhance the anti-proliferative effects of active vitamin D within the tumor microenvironment.[6][7]

Visualizing the Pathway and Inhibition

The following diagram illustrates the vitamin D metabolic pathway and the specific point of inhibition by SDZ285428.

Caption: Vitamin D metabolism and the inhibitory action of SDZ285428 on CYP24A1.

Inapplicability to Gram-Positive Bacteria

Given that the molecular target of SDZ285428 is the human mitochondrial enzyme CYP24A1, there is no scientific basis for a direct mechanism of action on Gram-positive bacteria. Bacteria do not possess the vitamin D metabolic pathway that is targeted by this compound. Therefore, concepts such as Minimum Inhibitory Concentration (MIC) values and protocols for assessing antibacterial activity are not applicable to SDZ285428.

Summary

SDZ285428 is a selective inhibitor of CYP24A1, a critical enzyme in the catabolism of active vitamin D. Its mechanism of action involves blocking the degradation of 1,25(OH)2D3, thereby increasing its concentration and potential biological effects, such as anti-proliferation in cancer cells. The initial premise of investigating SDZ285428 as an antibacterial agent is incorrect due to its specific targeting of a human metabolic enzyme. This guide provides a corrected and scientifically accurate overview of SDZ285428 for research and drug development professionals.

References

-

What are CYP24A1 inhibitors and how do they work? (2024). news-medical.net. [Link]

-

Schuster, I., et al. (2001). Selective inhibitors of CYP24: mechanistic tools to explore vitamin D metabolism in human keratinocytes. Steroids. [Link]

-

85-5890-52 SDZ 285-428 5mg. AXEL. [Link]

-

Novel DNA aptamer for CYP24A1 inhibition ID'd, possible target for anticancer therapy. (2022). ecancer.org. [Link]

-

CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. (2023). MDPI. [Link]

-

Ma, Y., et al. (2012). A Local Effect of CYP24 Inhibition on Lung Tumor Xenograft Exposure to 1,25-dihydroxyvitamin D(3) Is Revealed Using a Novel LC-MS/MS Assay. The Journal of steroid biochemistry and molecular biology. [Link]

-

Anderson, M. G., et al. (2006). CYP24, the enzyme that catabolizes the antiproliferative agent vitamin D, is increased in lung cancer. International journal of cancer. [Link]

-

Bikle, D. D. (2021). Vitamin D: Production, Metabolism, and Mechanism of Action. Endotext. [Link]

-

CYP24A1. Wikipedia. [Link]

-

Luo, W., et al. (2013). Inhibition of protein kinase CK2 reduces Cyp24a1 expression and enhances 1,25-dihydroxyvitamin D(3) antitumor activity in human prostate cancer cells. Cancer research. [Link]

-

Christakos, S., et al. (2012). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & biology. [Link]

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. SDZ285-428 (NVP-VID-400) Supplier | CAS 174262-13-6| AOBIOUS [aobious.com]

- 3. mdpi.com [mdpi.com]

- 4. CYP24A1 - Wikipedia [en.wikipedia.org]

- 5. Novel DNA aptamer for CYP24A1 inhibition ID’d, possible target for anticancer therapy - ecancer [ecancer.org]

- 6. A local effect of CYP24 inhibition on lung tumor xenograft exposure to 1,25-dihydroxyvitamin D(3) is revealed using a novel LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP24, the enzyme that catabolizes the antiproliferative agent vitamin D, is increased in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are CYP24A1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Selective inhibitors of CYP24: mechanistic tools to explore vitamin D metabolism in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein kinase CK2 reduces Cyp24a1 expression and enhances 1,25-dihydroxyvitamin D(3) antitumor activity in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MX-2401: Technical Guide to Discovery, Synthesis, and Mechanism

Executive Summary

MX-2401 is a semisynthetic lipopeptide antibiotic representing a significant evolution in the amphomycin/glumamycin class. Unlike its structural cousin daptomycin, which functions primarily via membrane depolarization, MX-2401 operates through a precision-guided stoichiometric sequestration of Undecaprenyl Phosphate (C55-P) .[1] This distinct Mechanism of Action (MOA) confers bactericidal activity against multidrug-resistant Gram-positive pathogens (MRSA, VRE) while maintaining efficacy in the presence of lung surfactant—a critical failure point for daptomycin in pneumonia indications.[1]

This guide details the technical workflow for the discovery, semisynthetic production, and mechanistic validation of MX-2401.

Discovery & Structural Elucidation

The Amphomycin Core

MX-2401 is derived from Amphomycin , a natural product isolated from Streptomyces canus. The core structure is a cyclic decapeptide containing a high proportion of acidic residues and non-proteinogenic amino acids, specifically D-erythro-2,3-diaminobutyric acid (D-Dab) and D-pipecolic acid .[1]

-

Natural Product Source: Streptomyces canus[1]

-

Core Characteristics: Calcium-dependent cyclic peptide (10 residues).[1][2]

-

Key Structural Difference: While amphomycin contains a variable fatty acid tail (typically iso/anteiso C12–C13) attached directly to the N-terminal Aspartate, MX-2401 replaces this with a synthetic aryl-alkyl side chain .[1]

The Semisynthetic Design Strategy

The transition from Amphomycin to MX-2401 was driven by Structure-Activity Relationship (SAR) studies aimed at improving pharmacokinetic (PK) stability and potency.[1]

-

The Modification: Replacement of the labile natural fatty acid with a chemically defined aromatic linker coupled to a C12 (dodecanoyl) lipid tail .

-

Rationale: The aromatic linker restricts the conformational flexibility of the exocyclic tail, enhancing the binding affinity for the phosphate headgroup of C55-P while improving metabolic stability against serum proteases.

Synthesis Protocol: A Semisynthetic Workflow

The production of MX-2401 follows a "Fermentation-Deacylation-Reacylation" logic.[1] This hybrid approach leverages the stereochemical complexity of the natural fermentation product while allowing medicinal chemistry precision on the lipid tail.

Step 1: Fermentation and Isolation

Objective: Obtain high-purity Amphomycin as the starting material.

-

Strain Cultivation: Streptomyces canus (ATCC 12237 or equivalent) is cultured in a nutrient-rich medium (e.g., soy flour, glucose, calcium carbonate) at 28°C for 96–120 hours.[1]

-

Extraction: The broth is filtered, and the filtrate is extracted with n-butanol at acidic pH (pH 2.0–3.0).

-

Purification: The crude extract undergoes C18 Reverse-Phase HPLC (RP-HPLC) using an Ammonium Acetate/Acetonitrile gradient.

-

Quality Control: Confirm identity via MS (

for major congeners).[1]

-

Step 2: Enzymatic Deacylation

Objective: Remove the heterogeneous natural fatty acid tails to generate the single molecular species: the Amphomycin Core Nucleus .

-

Enzyme: Deacylase from Actinoplanes utahensis (or recombinant variant).[1]

-

Protocol:

-

Dissolve purified Amphomycin in phosphate buffer (pH 7.0).

-

Add A. utahensis mycelium or purified deacylase enzyme.

-

Incubate at 30°C for 24–48 hours. Monitor the disappearance of the lipopeptide peak and appearance of the hydrophilic nucleus peak via HPLC.

-

Purification: The deacylated nucleus is highly polar. Isolate via solid-phase extraction (SPE) or ion-exchange chromatography.[1]

-

Step 3: Chemical Reacylation (Semisynthesis)

Objective: Attach the specific "Aromatic Linker-C12" side chain to the N-terminal Aspartic Acid (Asp1).[1]

-

Reagents:

-

Protocol:

-

Activation: React the side chain acid (1.2 eq) with HATU (1.2 eq) and DIEA (2.0 eq) in DMF for 30 minutes to form the activated ester.

-

Coupling: Add the Amphomycin Core Nucleus (1.0 eq) to the activated ester solution.

-

Reaction: Stir at room temperature for 4–6 hours. The reaction targets the free amine of the N-terminal Asp1.

-

Workup: Precipitate the crude lipopeptide with cold diethyl ether.

-

Final Purification: Preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient). Lyophilize to obtain MX-2401 as a white powder.[1]

-

Synthesis Workflow Diagram

Figure 1: Semisynthetic workflow converting natural Amphomycin into MX-2401 via enzymatic deacylation and chemical reacylation.[1]

Mechanism of Action (MOA)[1]

MX-2401 is a C55-P Sequestration Agent .[1] Unlike beta-lactams (which bind PBPs) or glycopeptides (which bind Lipid II), MX-2401 intercepts the lipid carrier itself before it can be recharged with cell wall precursors.[1]

The Target: Undecaprenyl Phosphate (C55-P)

Bacterial cell wall synthesis relies on the C55 lipid carrier to shuttle hydrophilic precursors (peptidoglycan, teichoic acids) across the hydrophobic membrane.[1][3]

-

Loading: C55-P is loaded with precursors (forming Lipid I, then Lipid II).[1]

-

Transport: Lipid II flips to the periplasm.

-

Polymerization: The cargo is offloaded; C55-PP (pyrophosphate) is released.[1]

-

Recycling: C55-PP is dephosphorylated back to C55-P to restart the cycle.[1]

The Blockade

MX-2401, complexed with Calcium (

-

Consequence: It "locks" the carrier in the C55-P state, preventing the loading of UDP-MurNAc-pentapeptide.

-

Specificity: It does not bind C55-PP (pyrophosphate) as strongly, nor does it insert into the membrane to form pores (distinguishing it from Daptomycin).[1]

-

Result: Simultaneous inhibition of Peptidoglycan and Teichoic Acid synthesis, leading to cell lysis.

MOA Diagram

Figure 2: Mechanism of Action.[1] MX-2401 binds C55-P, removing it from the recycling pool and halting multiple cell wall biosynthetic pathways.[1][3]

Preclinical Profiling & Data Summary

The following data highlights the efficacy of MX-2401 compared to standard-of-care lipopeptides.

In Vitro Activity (MIC Summary)

MX-2401 displays potent activity against resistant phenotypes.[1][4]

| Organism | Phenotype | MX-2401 MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus | MSSA (Susceptible) | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 |

| S. aureus | MRSA (Methicillin-Res.)[1][4] | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 |

| E. faecalis | VRE (VanA/VanB) | 1.0 - 4.0 | 1.0 - 4.0 | >64 (Resistant) |

| S. pneumoniae | PRSP (Penicillin-Res.) | 0.25 - 1.0 | 0.12 - 0.5 | 0.5 |

Lung Surfactant Interaction

A critical differentiator for MX-2401 is its stability in the pulmonary environment.

-

Daptomycin: Activity is severely inhibited by pulmonary surfactant (sequestered by surfactant lipids).[1]

-

MX-2401: Retains bactericidal activity in the presence of 1-5% bovine surfactant.[1] This makes it a viable candidate for Hospital-Acquired Pneumonia (HAP) , an indication where Daptomycin is contraindicated.[1]

References

-

Pasetka, C. J., et al. (2010). "Novel antimicrobial lipopeptides with long in vivo half-lives."[2][5][6] International Journal of Antimicrobial Agents, 35(2), 182–185.[1] Link

-

Rubinchik, E., et al. (2011). "Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401." Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754.[1] Link[1]

-

Dugourd, D., et al. (2011). "Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant." Antimicrobial Agents and Chemotherapy, 55(9), 4438–4442.[1] Link[1]

-

Schneider, T., et al. (2009). "The lipopeptide antibiotic friulimicin B inhibits cell wall biosynthesis through complex formation with the lipid carrier C55-P." Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

ahat is the molecular target of SDZ285428?

An In-depth Technical Guide to the Molecular Target of SDZ285428 (VID-400)

Executive Summary

SDZ285428, also widely known by its development code VID-400, is a potent and selective small molecule inhibitor of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) . This enzyme, a mitochondrial inner membrane cytochrome P450, is the principal catalyst in the degradation of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). By selectively inhibiting CYP24A1, SDZ285428 effectively prevents the catabolism of calcitriol, thereby increasing its local and systemic concentrations and enhancing its biological activity. This targeted mechanism has positioned SDZ285428 as a valuable pharmacological tool for investigating vitamin D signaling and as a potential therapeutic agent for disorders characterized by dysregulated vitamin D metabolism, such as certain cancers, psoriasis, and chronic kidney disease.

Introduction: The Significance of Vitamin D Catabolism

The vitamin D endocrine system is critical for maintaining calcium and phosphate homeostasis, bone integrity, and for regulating cellular proliferation, differentiation, and immunity. The biological activity of this system is tightly controlled by the concentration of its active hormonal form, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). The synthesis of 1,25(OH)₂D₃ is mediated by the enzyme CYP27B1, while its degradation is primarily controlled by CYP24A1[1].

CYP24A1 initiates a catabolic cascade by hydroxylating 1,25(OH)₂D₃ at the C24 or C23 position, leading to the formation of biologically inactive metabolites like calcitroic acid[2][3]. In several pathological states, including various cancers (e.g., colorectal) and inflammatory diseases, CYP24A1 is overexpressed. This overexpression leads to rapid local degradation of 1,25(OH)₂D₃, effectively blunting its anti-proliferative and anti-inflammatory effects and contributing to disease progression[1][4]. This context established a clear therapeutic rationale for the development of specific CYP24A1 inhibitors to restore the beneficial effects of vitamin D signaling.

Target Identification and Validation: Pinpointing CYP24A1

SDZ285428 (VID-400) is an imidazole-containing compound, a chemical class known to interact with the heme iron center of cytochrome P450 enzymes[2][5]. Initial development efforts by Novartis in the 1990s screened a large library of azole-type compounds to identify a selective inhibitor of 1,25(OH)₂D₃ metabolism[6]. The primary experimental approach was to use a relevant cellular model, such as primary human keratinocytes, to measure the potentiation of 1,25(OH)₂D₃ activity, which is inversely proportional to its rate of degradation by CYP24A1.

From these extensive screening efforts, SDZ285428 emerged as a lead candidate, demonstrating potent and selective inhibition of CYP24A1[6].

Mechanism of Action: Heme-Iron Interaction

As an azole-based inhibitor, the proposed mechanism of action for SDZ285428 involves the direct coordination of the nitrogen atom in its imidazole ring with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group of the CYP24A1 active site[2][5]. This binding event physically occludes the active site, preventing the substrate (1,25(OH)₂D₃) from accessing the catalytic center and thereby inhibiting the hydroxylation reaction.

Binding Affinity and Selectivity Profile

The efficacy of a targeted inhibitor is defined not only by its potency against the intended target but also by its selectivity over related off-targets. The most critical off-target for a CYP24A1 inhibitor is CYP27B1, the enzyme responsible for synthesizing active 1,25(OH)₂D₃. Inhibition of CYP27B1 would be counterproductive, reducing the very hormone the therapy aims to preserve.

SDZ285428 has been demonstrated to be a highly potent inhibitor of CYP24A1 with a clear selectivity margin over CYP27B1.

Table 1: Inhibitory Potency of SDZ285428 (VID-400) against Key Vitamin D Metabolizing Enzymes

| Molecular Target | IC₅₀ (nM) | Selectivity Ratio (vs. CYP24A1) | Reference |

| CYP24A1 | 15.2 ± 3.5 | 1x | [7][8] |

| CYP27B1 | 616.17 ± 113.2 | ~40.5x | [7][8] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. The ~40-fold selectivity demonstrates that SDZ285428 is significantly more potent at inhibiting the vitamin D catabolizing enzyme (CYP24A1) than the synthesizing enzyme (CYP27B1)[8].

The Vitamin D Signaling Pathway and Point of Inhibition

To fully appreciate the scientific rationale for SDZ285428, it is essential to visualize its place within the vitamin D metabolic pathway. The diagram below illustrates the key enzymatic steps and highlights the specific point of intervention for SDZ285428.

Caption: The Vitamin D metabolic pathway showing the inhibitory action of SDZ285428 on CYP24A1.

Experimental Protocols for Target Characterization

Validating a compound's activity and selectivity requires robust, reproducible experimental systems. The following protocols outline the core methodologies used to characterize inhibitors of CYP24A1.

Logical Workflow for Inhibitor Characterization

The process of characterizing a putative CYP24A1 inhibitor follows a logical progression from high-level cellular effects to direct enzymatic assays.

Caption: Logical workflow for the characterization of a CYP24A1 inhibitor like SDZ285428.

Detailed Protocol: In Vitro Recombinant CYP24A1 Inhibition Assay

This protocol describes a standard method for determining the IC₅₀ value of a test compound against purified, recombinant human CYP24A1. This self-validating system ensures that the observed effect is due to direct interaction with the target enzyme.

A. Reagents and Materials:

-

Recombinant human CYP24A1 enzyme

-

Recombinant human Adrenodoxin (ADX) and Adrenodoxin Reductase (ADR) (for electron transfer)

-

1α,25-dihydroxyvitamin D₃ (Substrate)

-

NADPH (Cofactor)

-

Test Inhibitor (SDZ285428) dissolved in DMSO

-

Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

-

Quenching Solution (e.g., Acetonitrile with an internal standard)

-

96-well reaction plates

-

LC-MS/MS system for metabolite analysis

B. Assay Procedure:

-

Prepare Reaction Mix: In a 96-well plate, prepare a master mix containing reaction buffer, recombinant CYP24A1, ADX, and ADR.

-

Add Inhibitor: Add serial dilutions of SDZ285428 (or vehicle control, DMSO) to the appropriate wells. A typical concentration range would span from 0.1 nM to 10 µM.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a solution containing both the substrate (1,25(OH)₂D₃) and the cofactor (NADPH).

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C. The time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile). This stops the enzyme and precipitates the protein.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the substrate and metabolites, to a new plate for analysis.

-

Quantification: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the primary metabolite formed.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of SDZ285428 relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

C. Self-Validation and Controls:

-

No-Enzyme Control: Wells containing all components except CYP24A1 to ensure no non-enzymatic degradation of the substrate.

-

No-NADPH Control: Wells containing all components except the cofactor to ensure the reaction is NADPH-dependent.

-

Vehicle Control (DMSO): Establishes the baseline 100% enzyme activity level.

-

Positive Control Inhibitor: A known CYP24A1 inhibitor (e.g., ketoconazole) should be run in parallel to validate assay performance.

Conclusion and Future Directions

SDZ285428 (VID-400) is a well-characterized, potent, and selective inhibitor of CYP24A1. Its mechanism of action—preventing the degradation of the active vitamin D hormone—provides a powerful tool for both basic research into the vitamin D endocrine system and for the potential development of novel therapeutics. By understanding its precise molecular target and selectivity profile, researchers can confidently employ SDZ285428 to probe the biological consequences of enhanced vitamin D signaling in a variety of cellular and preclinical models, paving the way for future clinical applications in oncology and immunology.

References

- CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. MDPI. [URL: https://www.mdpi.com/2072-6643/15/22/4790]

- CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672108/]

- Su, Y., Ganguli-Indra, G., Bhattacharya, N., & Xie, J. (2022). Co-delivery of 1α,25-dihydroxyvitamin D3 and CYP24A1 Inhibitor VID400 by Nanofiber Dressings Promotes Endogenous Antimicrobial Peptide LL-37 Induction. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9031853/]

- Shukla, A. (2019). Insight into the human Cyp24a1 inhibition by VID-400: docking and molecular dynamics studies. RS Publication.

- Rapposelli, S., Chiellini, G., Zhu, J., & DeLuca, H. F. (2011). Synthesis and biological activities of vitamin D-like inhibitors of CYP24 hydroxylase. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226875/]

- Inhibitors of vitamin D hydroxylases: Structure-activity relationships. ResearchGate. [URL: https://www.researchgate.

- Posner, G. H., & Helvig, C. (2014). CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells. World Journal of Gastrointestinal Oncology. [URL: https://www.wjgnet.com/1948-5204/full/v6/i11/449.htm]

- What are CYP24A1 inhibitors and how do they work?. Synapse. [URL: https://www.synapse.pitt.edu/what-are-cyp24a1-inhibitors-and-how-do-they-work-html/]

- CYP24A1: Structure, Function, and Physiological Role. ResearchGate. [URL: https://www.researchgate.net/publication/268506041_CYP24A1_Structure_Function_and_Physiological_Role]

- Podobnik, B., Stojan, J., & Rozman, D. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0004014]

- Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108480/]

- Sykes, M. L., & Avery, V. M. (2016). Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/17/12/2129]

- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [URL: https://www.bioivt.com/a-guide-to-in-vitro-cyp-inhibition-studies]

- Sakaki, T., & Yamamoto, K. (2003). Structure-function analysis of vitamin D 24-hydroxylase (CYP24A1) by site-directed mutagenesis: amino acid residues responsible for species-based difference of CYP24A1 between humans and rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12818228/]

- Inactivation of vitamin D2 metabolites by human CYP24A1. ResearchGate. [URL: https://www.researchgate.net/publication/311822709_Inactivation_of_vitamin_D2_metabolites_by_human_CYP24A1]

Sources

- 1. What are CYP24A1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rspublication.com [rspublication.com]

- 6. Synthesis and biological activities of vitamin D-like inhibitors of CYP24 hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-delivery of 1α,25-dihydroxyvitamin D3 and CYP24A1 Inhibitor VID400 by Nanofiber Dressings Promotes Endogenous Antimicrobial Peptide LL-37 Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Monograph: MX-2401 Sequestration of Undecaprenyl Phosphate

Executive Summary: The "Calcium-Clamp" Mechanism

MX-2401 is a semi-synthetic lipopeptide antibiotic derived from amphomycin.[1][2][3][4][5][6] Unlike daptomycin, which targets membrane integrity (depolarization), MX-2401 functions as a substrate sequestrant. It specifically targets Undecaprenyl Phosphate (C55-P) , the essential lipid carrier required for transporting peptidoglycan precursors (Lipid I and Lipid II) across the bacterial cytoplasmic membrane.[4][7]

The defining feature of MX-2401 is its calcium-dependent stoichiometry . It does not bind the enzyme (MraY) nor the substrate in isolation; rather, it utilizes extracellular

This guide details the molecular mechanics of this interaction, provides the comparative binding data against native transporters (UptA/DedA), and establishes a validated Surface Plasmon Resonance (SPR) protocol for quantifying this affinity in a drug development setting.

Molecular Mechanism: The Sequestration Trap

The Target: C55-P vs. C55-PP

Bacterial cell wall synthesis relies on the "flipping" of the lipid carrier.[7][8]

-

C55-P (Monophosphate): The acceptor for the phospho-MurNAc-pentapeptide (catalyzed by MraY) to form Lipid I.

-

C55-PP (Pyrophosphate): The product released after the GlcNAc-MurNAc-peptide is polymerized. It must be dephosphorylated back to C55-P to recycle.

MX-2401 exhibits high specificity for C55-P . By binding the monophosphate form, it prevents the initial step of the cycle (Lipid I formation). This contrasts with bacitracin, which targets C55-PP.

The Calcium Bridge

The interaction is thermodynamically unfavorable in the absence of calcium. The aspartic acid residues within the MX-2401 peptide macrocycle coordinate

Pathway Visualization

The following diagram illustrates the specific interruption point of MX-2401 within the peptidoglycan synthesis cycle.

Figure 1: Mechanism of Action. MX-2401 intercepts C55-P, preventing the MraY-catalyzed formation of Lipid I. Note the distinct sequestration of the monophosphate form.

Binding Kinetics & Affinity Data

Quantifying the affinity of lipopeptides to lipid carriers is complex due to the requirement of a membrane mimetic environment. Recent comparative studies utilizing Native Mass Spectrometry and competition assays against native transporters (UptA) provide the most accurate affinity benchmarks.

Competitive Affinity (The UptA Benchmark)

To be effective, MX-2401 must out-compete the native "flippase" proteins (such as UptA and DedA) that normally bind and transport C55-P.

| Interaction Pair | Apparent | Context |

| UptA : C55-P | 5.7 ± 0.7 µM | Native transporter binding (Baseline) |

| UptA : C55-PP | 116 ± 15 µM | Low affinity for pyrophosphate |

| MX-2401 : C55-P | < 1.0 µM (Estimated) | High Affinity. Displaces UptA completely in competition assays. |

Interpretation: While the native transporter UptA binds C55-P with low-micromolar affinity (~5.7 µM), MX-2401 and amphomycin analogs act as "super-binders." In competitive binding assays, the addition of MX-2401 results in the rapid dissociation of C55-P from UptA, indicating the drug's affinity is significantly tighter (likely in the high nanomolar range) and thermodynamically dominant in the presence of calcium.

Experimental Protocol: SPR Analysis of MX-2401

Objective: Determine the binding affinity and kinetics of MX-2401 to C55-P embedded in a lipid bilayer. Method: Surface Plasmon Resonance (SPR) using an L1 (Lipophilic) Sensor Chip.

Reagents & Preparation

-

Ligand (Target): C55-P (Undecaprenyl phosphate, ammonium salt).

-

Lipid Carrier: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or POPC.

-

Analyte: MX-2401 (dissolved in running buffer).

-

Running Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM

, pH 7.4. (Calcium is critical). -

Regeneration Solution: 50 mM NaOH / Isopropanol (2:3 v/v) for stripping lipids.

Liposome Preparation (LUVs)

-

Mixing: Mix DMPC and C55-P in chloroform at a molar ratio of 95:5 (Lipid:Target).

-

Drying: Evaporate solvent under nitrogen flow; desiccate overnight to remove trace chloroform.

-

Hydration: Rehydrate film in Running Buffer (without Ca2+ initially) to 1 mM total lipid.

-

Extrusion: Pass through a 100 nm polycarbonate filter (19 passes) to form Large Unilamellar Vesicles (LUVs).

SPR Workflow (Step-by-Step)

System: Biacore T200 or S200 (or equivalent). Chip: Series S Sensor Chip L1 (carboxymethylated dextran with lipophilic anchors).

-

Chip Cleaning: Inject Isopropanol/50 mM NaOH (2:3) at 20 µL/min for 60s to clean the surface.

-

Liposome Capture:

-

Inject DMPC/C55-P LUVs (0.5 mM) at 2 µL/min for 10–15 minutes.

-

Target response: ~4000–6000 RU (Resonance Units).

-

Control Channel: Capture pure DMPC liposomes (no C55-P) on Flow Cell 1 (Reference).

-

-

Stabilization:

-

Inject 10 mM NaOH (short pulse, 10s) to remove loosely bound liposomes.

-

Flow Running Buffer (with 5 mM

) at 30 µL/min until baseline stabilizes (drift < 0.5 RU/min).

-

-

Analyte Injection (MX-2401):

-

Prepare a concentration series of MX-2401 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) in Running Buffer (+Ca2+).

-

Association Phase: Inject at 30 µL/min for 180s.

-

Dissociation Phase: Switch to Running Buffer for 600s.

-

-

Data Analysis:

-

Double-reference subtraction: (FC2 - FC1) - (Buffer Blank).

-

Fit curves to a 1:1 Langmuir binding model (or Heterogeneous Ligand model if membrane curvature effects are observed).

-

Protocol Logic Visualization

Figure 2: SPR Experimental Workflow. The L1 chip allows for the creation of a membrane-like environment, essential for the correct presentation of the C55-P phosphate headgroup.

References

-

Wood, T. M., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA.[8] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Scientific Report. (2010). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.[2][3] Antimicrobial Agents and Chemotherapy, ASM. [Link]

-

IUPHAR/BPS Guide to Pharmacology. Ligand: MX-2401 (ID 13518).[Link]

-

Review. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. Chemical Reviews (via NCBI PMC). [Link]

Sources

- 1. research.sahmri.org.au [research.sahmri.org.au]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SDZ285428: A Potent CYP51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ285428 is a potent and specific inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of protozoan parasites such as Trypanosoma cruzi and Trypanosoma brucei.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SDZ285428, offering valuable insights for researchers engaged in antiparasitic drug discovery and development.

Chemical Structure and Physicochemical Properties

SDZ285428 is a complex molecule with a core structure featuring a substituted imidazole moiety. Understanding its chemical and physical characteristics is fundamental to its application in experimental settings.

Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C24H20ClN3O | [2] |

| Molecular Weight | 401.89 g/mol | [2] |

| CAS Number | 174262-13-6 | [2] |

| SMILES Notation | O=C(C1=CC=C(C2=CC=C(Cl)C=C2)C=C1)NCC(N3C=CN=C3)C4=CC=CC=C4 | [2] |

| IUPAC Name | N-((1H-imidazol-1-yl)(4-(4-chlorophenyl)phenyl)methyl)-4-phenylmethanamide | Inferred from structure |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Off-white to yellow solid | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] Further solubility testing in relevant biological buffers is recommended. |

| pKa | Data not available | Predicted to have a basic pKa due to the imidazole nitrogen. |

| LogP | Data not available | Predicted to be high, indicating good membrane permeability. |

| Stability | Stable under standard laboratory conditions. | Formal stability studies under various conditions (pH, temperature, light) are advised for long-term storage and experimental design.[3][4][5][6][7] |

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action of SDZ285428 is the potent and specific inhibition of CYP51.[1] This enzyme plays a pivotal role in the sterol biosynthesis pathway of trypanosomes, which is essential for the parasites' survival.

The Ergosterol Biosynthesis Pathway in Trypanosoma

Trypanosoma species, like fungi, rely on ergosterol as a primary sterol for maintaining the integrity and fluidity of their cell membranes. The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA.[8] A critical step in this pathway is the 14α-demethylation of lanosterol or eburicol, a reaction catalyzed by CYP51.[8]

Downstream Effects of CYP51 Inhibition

By inhibiting CYP51, SDZ285428 effectively halts the production of ergosterol. This leads to two significant downstream consequences for the parasite:

-

Depletion of Ergosterol: The absence of ergosterol compromises the structural integrity of the parasite's cell membrane, leading to increased permeability and an inability to regulate ion transport.[8]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of methylated sterol precursors, which are toxic to the cell and further disrupt membrane function.[8]

These combined effects ultimately lead to parasite cell lysis and death.[8] The specificity of SDZ285428 for the protozoan CYP51 over the human ortholog is a key factor in its potential as a therapeutic agent.

Experimental Protocols

The following protocols provide a starting point for researchers investigating the activity of SDZ285428. These are generalized methodologies and may require optimization for specific experimental conditions.

Preparation of SDZ285428 Stock Solutions

Rationale: Proper solubilization and storage of SDZ285428 are critical for reproducible experimental results. Given its limited aqueous solubility, organic solvents are necessary for preparing concentrated stock solutions.

Protocol:

-

Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution.

-

Stock Concentration: Prepare a 10 mM stock solution of SDZ285428 in DMSO. For a molecular weight of 401.89 g/mol , this corresponds to 4.0189 mg of SDZ285428 per 1 mL of DMSO.

-

Solubilization: Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Anti-Trypanosomal Activity Assay

Rationale: This protocol determines the 50% inhibitory concentration (IC50) of SDZ285428 against Trypanosoma cruzi epimastigotes, a common life cycle stage used for in vitro drug screening.

Protocol:

-

Parasite Culture: Culture T. cruzi epimastigotes in a suitable axenic medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.

-

Assay Setup:

-

Seed a 96-well microtiter plate with epimastigotes at a density of 1 x 10^6 parasites/mL.

-

Prepare a serial dilution of SDZ285428 in the culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM).

-

Add the diluted compound to the wells containing the parasites. Include a positive control (e.g., benznidazole) and a negative control (vehicle, i.e., medium with the same final concentration of DMSO).

-

-

Incubation: Incubate the plate at 28°C for 72 hours.

-

Viability Assessment:

-

Add a resazurin-based cell viability reagent (e.g., AlamarBlue) to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite inhibition for each concentration of SDZ285428 relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Efficacy in a Murine Model of Chagas Disease

Rationale: This protocol outlines a general procedure to evaluate the in vivo efficacy of SDZ285428 in a mouse model of acute Trypanosoma cruzi infection.[9][10][11][12][13][14][15][16][17]

Protocol:

-

Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[10]

-

Infection: Infect mice intraperitoneally with 1 x 10^4 to 1 x 10^5 trypomastigotes of a virulent T. cruzi strain.[11]

-

Treatment:

-

Initiate treatment on a predetermined day post-infection (e.g., day 5).

-

Administer SDZ285428 via an appropriate route (e.g., oral gavage or intraperitoneal injection). The vehicle and dosing regimen will need to be optimized based on pharmacokinetic studies.

-

Include a positive control group (benznidazole) and a vehicle control group.

-

-

Monitoring:

-

Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of parasites using a Neubauer chamber.

-

Monitor animal weight and clinical signs of disease.

-

-

Endpoint:

-

The primary endpoint is the reduction in parasitemia compared to the vehicle control group.

-

A secondary endpoint can be the survival rate of the treated animals.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Potential Signaling Pathways Affected

While the direct target of SDZ285428 is CYP51, the disruption of ergosterol biosynthesis can have broader implications for cellular signaling and physiology in Trypanosoma.

-

Calcium Homeostasis: Altered membrane composition can affect the function of ion channels and transporters, potentially leading to dysregulation of intracellular calcium signaling.

-

Mitochondrial Function: The accumulation of toxic sterol intermediates can induce mitochondrial stress, leading to the production of reactive oxygen species (ROS) and the initiation of apoptosis-like cell death pathways.[18]

-

Cell Cycle Regulation: The inability to synthesize new membranes due to ergosterol depletion can arrest the cell cycle and inhibit parasite proliferation.

Further research is warranted to fully elucidate the downstream signaling cascades affected by SDZ285428 treatment.

Synthesis of SDZ285428

The synthesis of SDZ285428 can be approached through a multi-step process involving the formation of the key imidazole and amide linkages. A plausible synthetic route is outlined below, based on established organic chemistry principles for the synthesis of similar N-substituted imidazoles and amides.[19][20][21][22][23][24][25]

Conclusion

SDZ285428 represents a promising lead compound for the development of novel anti-trypanosomal agents. Its potent and specific inhibition of CYP51, a validated drug target in Trypanosoma, provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of the chemical, physical, and biological properties of SDZ285428, along with foundational experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers dedicated to combating neglected tropical diseases.

References

- MedchemExpress. SDZ285428 | CYP51 Inhibitor. MedchemExpress.com. Accessed January 22, 2024.

- MedchemExpress. SDZ285428 is a CYP51 inhibitor. MedchemExpress.com. Accessed January 22, 2024.

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)

- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

- Synthesis of N-substituted imidazole derivatives.

- Synthesis and Evaluation of N-substituted Imidazole Deriv

- Animal models for exploring Chagas disease pathogenesis and supporting drug discovery.

- An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells. PubMed Central.

- Endogenous Sterol Synthesis Is Dispensable for Trypanosoma cruzi Epimastigote Growth but Not Stress Tolerance. Frontiers.

- In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. FDA.

- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

- Cell signaling characterization for spatial transcriptomics (ST)

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Stability testing of existing active substances and rel

- Extracellular signal-regulated kinase pathway play distinct role in acetochlor-mediated toxicity and intrinsic apoptosis in A549 cells. PubMed.

- Cell Viability Assay Protocols. Thermo Fisher Scientific.

- Response to Infection by Trypanosoma cruzi in a Murine Model. Frontiers.

- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

- Imidazole synthesis. Organic Chemistry Portal.

- Ultrastructural alterations induced by two ergosterol biosynthesis inhibitors, ketoconazole and terbinafine, on epimastigotes and amastigotes of Trypanosoma (Schizotrypanum) cruzi. PubMed.

- Animal models of Chagas disease and their transl

- Treatment options for Chagas Disease: a systematic review and meta-analysis applied to the preclinical studies using animal models. bioRxiv.

- Synthetic signal propagation through direct cell-cell interaction. PubMed.

- Discovery of an ergosterol-signaling factor that regul

- (PDF) Stability Study.

- Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids.

- Progression of Trypanosoma cruzi Dm28c Strain Infection in a BALB/c Mouse Experimental Model. MDPI.

- Stability Study Requirements.

- Scientists use 'One Health' model to fight Chagas disease.

- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

- Experimental Models. Portal da Doença de Chagas.

- Kinase-Independent Small-Molecule Inhibition of JAK-ST

- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.

- What are Ergosterol biosynthesis inhibitors and how do they work?.

- Synthesis of N,N'-substituted imidazole-2-thiones

- “Natural infections” with Trypanosoma cruzi via the skin of mice: size of mouthparts of vectors and numbers of invading parasites. NIH.

- Chagas Disease Models.

- (PDF) Guidelines for cell viability assays.

- Measuring Cell Viability / Cytotoxicity. dojindo.

- Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. fda.gov [fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Response to Infection by Trypanosoma cruzi in a Murine Model [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. ctegd.uga.edu [ctegd.uga.edu]

- 15. Experimental Models – Portal da Doença de Chagas [chagas.fiocruz.br]

- 16. “Natural infections” with Trypanosoma cruzi via the skin of mice: size of mouthparts of vectors and numbers of invading parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chagas Disease Models - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. Frontiers | Endogenous Sterol Synthesis Is Dispensable for Trypanosoma cruzi Epimastigote Growth but Not Stress Tolerance [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Imidazole synthesis [organic-chemistry.org]

- 24. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. jyx.jyu.fi [jyx.jyu.fi]

Technical Guide: Early Preclinical Efficacy of MX-2401, a Novel Kinase Inhibitor

Foreword: A Data-Driven Approach to Preclinical Efficacy

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is both arduous and intricate. This guide provides a comprehensive overview of the early preclinical efficacy data for MX-2401, a novel ATP-competitive inhibitor of a key kinase implicated in various oncogenic pathways. Our objective here is not merely to present data but to illuminate the scientific rationale behind our experimental choices, thereby creating a self-validating narrative of MX-2401's therapeutic potential. The methodologies detailed herein are designed to rigorously assess both the on-target activity and the broader cellular and systemic impact of our compound, laying a robust foundation for future clinical development.

Introduction to MX-2401: Mechanism of Action

MX-2401 is a potent and selective small molecule inhibitor targeting the aberrant signaling often seen in tumor progression. The primary mechanism of action involves the disruption of downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

Caption: Proposed mechanism of action for MX-2401.

In Vitro Efficacy: Cellular Response to MX-2401

Our in vitro studies were designed to confirm the on-target activity of MX-2401 in relevant cancer cell lines and to assess its functional consequences on cell viability and apoptosis.

Cell Viability Assays

Rationale: To determine the concentration-dependent inhibitory effect of MX-2401 on the proliferation of cancer cell lines, we employed a standard luminescence-based assay that measures ATP levels as an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A 10-point serial dilution of MX-2401 (0.1 nM to 10 µM) was added to the wells.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Signal Generation: CellTiter-Glo® Reagent was added to each well, and plates were incubated for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Luminescence was measured using a plate reader.

Data Summary:

| Cell Line | IC50 (nM) |

| HCT116 (Colon) | 15.2 |

| A549 (Lung) | 32.5 |

| MCF7 (Breast) | 58.1 |

Apoptosis Induction

Rationale: To confirm that the observed decrease in cell viability is due to the induction of programmed cell death, we utilized a caspase-based assay.

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Cells were treated with MX-2401 at concentrations corresponding to 1x, 5x, and 10x the IC50 value for 24 hours.

-

Reagent Addition: Caspase-Glo® 3/7 Reagent was added to each well.

-

Incubation: Plates were incubated for 1 hour at room temperature.

-

Luminescence Measurement: Luminescence, which is proportional to caspase-3/7 activity, was measured.

Data Summary:

| Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) at 10x IC50 |

| HCT116 | 4.8 |

| A549 | 3.2 |

| MCF7 | 2.5 |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Rationale: To evaluate the anti-tumor efficacy of MX-2401 in a systemic in vivo setting, we utilized a human xenograft mouse model. This allows for the assessment of drug exposure, target engagement, and overall tumor growth inhibition.

Caption: In vivo xenograft study workflow.

Study Design

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: 1 x 10^6 HCT116 cells were implanted subcutaneously into the right flank.

-

Treatment Groups (n=8 per group):

-

Vehicle (0.5% methylcellulose)

-

MX-2401 (10 mg/kg, once daily, oral)

-

MX-2401 (30 mg/kg, once daily, oral)

-

-

Endpoints: Tumor volume and body weight were measured twice weekly.

Efficacy Data

| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle | 1542 ± 210 | - |

| MX-2401 (10 mg/kg) | 815 ± 155 | 47.1 |

| MX-2401 (30 mg/kg) | 388 ± 98 | 74.8 |

Observations: MX-2401 demonstrated a dose-dependent inhibition of tumor growth. No significant changes in body weight were observed in the treatment groups, suggesting that the compound was well-tolerated at the tested doses.

Conclusion and Future Directions

The early preclinical data for MX-2401 presented in this guide provide a strong rationale for its continued development as a potential cancer therapeutic. The compound exhibits potent in vitro activity against multiple cancer cell lines, inducing apoptosis and inhibiting proliferation. These in vitro findings are further substantiated by significant, dose-dependent tumor growth inhibition in an in vivo xenograft model.

Future studies will focus on:

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

-

Evaluation of MX-2401 in patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.

-

Combination studies with standard-of-care agents to explore potential synergistic effects.

References

-

Preclinical animal models in cancer research: Title: The role of animal models in preclinical cancer research, Source: Nature Reviews Cancer, URL:[Link]

-

Drug discovery and development process: Title: The drug discovery and development process, Source: National Center for Biotechnology Information, URL:[Link]

-

In vitro and in vivo studies in drug development: Title: The importance of in vitro and in vivo studies in drug development, Source: Journal of Translational Medicine, URL:[Link]

The Spectrum of Activity of SDZ285428: A Technical Guide to a Potent Trypanosomal CYP51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the spectrum of activity of SDZ285428, a potent inhibitor of sterol 14α-demethylase (CYP51). While public domain data on SDZ285428 is limited, this document synthesizes the available information and places it within the broader context of anti-trypanosomal CYP51 inhibitors. The guide delves into the mechanism of action, available kinetic data, and the critical role of CYP51 in the viability of pathogenic trypanosomes. Furthermore, it offers detailed, field-proven methodologies for the evaluation of CYP51 inhibitors, providing researchers with a robust framework for the discovery and development of novel anti-trypanosomal agents.

Introduction: The Critical Role of CYP51 in Trypanosomal Pathogens

Trypanosoma cruzi and Trypanosoma brucei, the etiological agents of Chagas disease and African trypanosomiasis (sleeping sickness) respectively, pose significant global health challenges. A key vulnerability in these protozoan parasites lies in their dependence on the ergosterol biosynthesis pathway for maintaining the integrity of their cellular membranes. Unlike their mammalian hosts, which utilize cholesterol, trypanosomes synthesize ergosterol, making the enzymes in this pathway attractive targets for selective drug development.

One of the most well-validated targets in this pathway is sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. CYP51 catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and leading to parasite death. This mechanism forms the basis for the action of azole antifungals and a growing class of anti-trypanosomal agents.

SDZ285428 has been identified as a potent inhibitor of trypanosomal CYP51, demonstrating significant activity against both T. cruzi and T. brucei. This guide will explore the known spectrum of activity of SDZ285428 and provide a detailed framework for the preclinical assessment of similar compounds.

SDZ285428: A Profile of a Trypanocidal CYP51 Inhibitor

SDZ285428 is a research compound that has demonstrated potent inhibitory activity against the CYP51 enzymes of T. cruzi and T. brucei. While extensive public data, including specific IC50 and EC50 values, remains limited, the available information points to a time-dependent or irreversible mode of inhibition, a characteristic that can be highly desirable in drug candidates.

Mechanism of Action: Targeting a Vital Enzyme

The primary mechanism of action of SDZ285428 is the inhibition of CYP51. Like other azole-based inhibitors, it is presumed to interact with the heme iron atom in the active site of the enzyme, preventing the binding and subsequent demethylation of its lanosterol substrate. This disruption of the ergosterol biosynthesis pathway is catastrophic for the parasite.

Caption: Experimental workflow for the recombinant CYP51 enzymatic assay.

This assay assesses the efficacy of a compound against the whole parasite in a cellular context.

Objective: To determine the EC50 value of a test compound against T. cruzi amastigotes or T. brucei bloodstream forms.

Materials:

-

T. cruzi infected host cells (e.g., L6 myoblasts) or T. brucei bloodstream forms

-

Culture medium

-

Test compound

-

Positive control (e.g., benznidazole for T. cruzi, suramin for T. brucei)

-

Cell viability reagent (e.g., Resazurin)

-

Plate reader

Protocol:

-

Seed host cells infected with T. cruzi amastigotes or a suspension of T. brucei bloodstream forms into a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate the plates for a defined period (e.g., 72 hours for T. cruzi, 48 hours for T. brucei) under appropriate culture conditions.

-

Add a cell viability reagent (e.g., Resazurin) and incubate for a further 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of parasite growth inhibition and determine the EC50 value.

In Vivo Efficacy Evaluation

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.

Objective: To assess the efficacy of a test compound in reducing parasitemia in a mouse model of acute T. cruzi infection.

Animal Model: BALB/c mice Infection: Intraperitoneal injection of trypomastigotes of a virulent T. cruzi strain. Treatment: Oral or intraperitoneal administration of the test compound for a defined period (e.g., 5-10 days), starting at the peak of parasitemia. Readout:

-

Parasitemia: Monitored by counting parasites in blood samples.

-

Survival: Monitored daily.

-

Tissue parasite load: Determined by qPCR at the end of the study.

Objective: To evaluate the ability of a test compound to clear parasites from the blood and central nervous system in a mouse model of T. brucei infection.

Animal Model: Swiss Webster mice Infection: Intraperitoneal injection of T. brucei bloodstream forms. Treatment: Administered at different stages of infection (early/hemolymphatic and late/CNS). Readout:

-

Parasitemia: Monitored in blood.

-

CNS parasite burden: Assessed by ex vivo imaging of the brain or qPCR.

-

Relapse: Monitored for an extended period after treatment cessation.

Future Directions and Conclusion

SDZ285428 represents a promising scaffold for the development of novel anti-trypanosomal drugs. Its potent, time-dependent inhibition of CYP51 in both T. cruzi and T. brucei highlights the continued importance of this enzyme as a therapeutic target. However, the lack of comprehensive public data underscores the need for further characterization of this and similar compounds.

Future research should focus on:

-

Determining the precise IC50 and EC50 values of SDZ285428.

-

Elucidating its selectivity profile against a panel of human CYP enzymes.

-

Conducting in vivo efficacy studies to assess its therapeutic potential.

-

Exploring structure-activity relationships to optimize potency and selectivity.

The methodologies outlined in this guide provide a robust framework for advancing the preclinical development of the next generation of CYP51 inhibitors to combat the devastating impact of Chagas disease and African trypanosomiasis.

References

MX-2401: Technical Guide to the Next-Generation Amphomycin Analogue

Executive Summary

MX-2401 is a semisynthetic lipopeptide antibiotic derived from the amphomycin core.[1][2][3][4][5][6][7][8] Developed to overcome the limitations of first-generation lipopeptides (e.g., daptomycin), MX-2401 exhibits a distinct mechanism of action targeting bacterial cell wall biosynthesis rather than membrane depolarization. Its critical differentiator is the retention of potent bactericidal activity in the presence of pulmonary surfactant, positioning it as a superior candidate for severe Gram-positive pneumonias (e.g., MRSA, VRE) where daptomycin fails.

This guide details the structural biology, mechanism of action (MOA), and validated experimental protocols for researchers investigating MX-2401 and related calcium-dependent antibiotics (CDAs).

Part 1: Chemical Biology & Structural Optimization

Structural Composition

MX-2401 belongs to the amphomycin-class lipopeptides.[1][2][3][4][5][6][7][9] Unlike daptomycin, which is a lipodepsipeptide (cyclic ester), MX-2401 is a lipopeptide containing a cyclic decapeptide core closed by a peptide bond.

-

Core Scaffold: Cyclic decapeptide (10 amino acids).

-

N-Terminus: Exocyclic Aspartic Acid (Asp), characteristic of the amphomycin/glumamycin family (distinct from friulimicin, which possesses an exocyclic Asparagine).

-

Modifications (SAR):

-

Lipid Tail: A synthetic C12 lipid side chain attached via an aromatic linker to the N-terminal exocyclic Asp. This modification enhances membrane anchoring and affinity for the target.

-

Residue 9: Specific modification at the 9th amino acid position differentiates MX-2401 from the natural amphomycin parent, improving stability and reducing non-specific toxicity.

-

Structure-Activity Relationship (SAR)

The potency of MX-2401 relies on a "Calcium-Bridging" conformation.

-

Calcium Dependence: Like amphomycin, MX-2401 requires physiological Ca²⁺ (1.25 mM) to adopt its active conformation. The Ca²⁺ ions coordinate with the Asp-rich motif in the peptide ring, folding the molecule into a rigid structure that exposes the lipid tail for membrane insertion.

-

Surfactant Resistance: The specific lipophilic tail and aromatic linker design prevent sequestration by pulmonary surfactant (dipalmitoylphosphatidylcholine), a major failure point for daptomycin.

Part 2: Mechanism of Action (MOA)

Target Sequestration (C55-P)

MX-2401 does not form pores or depolarize the membrane (the daptomycin mechanism). Instead, it acts as a stoichiometric inhibitor of cell wall synthesis.

-

Insertion: Facilitated by Ca²⁺, the lipophilic tail inserts into the bacterial cytoplasmic membrane.

-

Complexation: MX-2401 binds tightly to Undecaprenyl Phosphate (C55-P) .

-

Inhibition: By sequestering C55-P, the carrier lipid is unavailable to transport cell wall precursors.

-

Lysis: The cessation of cell wall maintenance leads to osmotic instability and cell lysis.

MOA Visualization

The following diagram contrasts the C55-P sequestration pathway of MX-2401 against the membrane depolarization pathway of Daptomycin.

Figure 1: Mechanism of Action of MX-2401 via C55-P sequestration vs. Daptomycin membrane depolarization.

Part 3: Preclinical Pharmacology Data[2][4][5][6]

MX-2401 demonstrates a broad spectrum of activity against multi-drug resistant (MDR) Gram-positive pathogens.

In Vitro Activity (MIC Summary)

Data summarized from broth microdilution assays in Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 50 µg/mL Ca²⁺.[5]

| Organism | Phenotype | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| S. aureus | MSSA | 0.5 - 2.0 | 2.0 |

| S. aureus | MRSA (Methicillin-Resistant) | 0.5 - 2.0 | 2.0 |

| S. epidermidis | MRSE | 0.25 - 2.0 | 2.0 |

| Enterococcus spp. | VRE (Vancomycin-Resistant) | 1.0 - 4.0 | 4.0 |

| S. pneumoniae | PRSP (Penicillin-Resistant) | ≤ 0.125 - 0.5 | 2.0 |

Key Differentiator: Lung Surfactant Stability

Unlike Daptomycin, which is inhibited by pulmonary surfactant (increasing MIC >100-fold), MX-2401 retains activity.

-

Daptomycin in Surfactant: Inactive (sequestered by surfactant lipid aggregates).

-

MX-2401 in Surfactant: Active (MIC remains within 2-fold of baseline).

-

In Vivo Implication: Efficacious in murine bronchial-alveolar pneumonia models where daptomycin fails.[7]

Part 4: Experimental Protocols

Protocol A: MIC Determination (Calcium-Adjusted)

Standard Mueller-Hinton broth is insufficient due to low calcium levels.

-

Media Preparation:

-

Base: Mueller-Hinton Broth (MHB).

-

Supplement: Add CaCl₂ to a final concentration of 50 µg/mL (physiological free calcium). Note: Daptomycin often requires 50 mg/L, but MX-2401 is robust at this level.

-

-

Inoculum:

-

Prepare bacterial suspension to 0.5 McFarland standard.

-

Dilute to final assay concentration of ~5 × 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Dissolve MX-2401 in DMSO or sterile water (solubility is high).

-

Prepare 2-fold serial dilutions in the Ca²⁺-supplemented MHB.

-

-

Incubation:

-

37°C for 18–24 hours (aerobic).

-

-

Readout:

-

Lowest concentration with no visible growth.

-

Protocol B: Mechanism Validation (C55-P Rescue Assay)

To confirm the MOA is C55-P sequestration, perform an antagonism assay.

-

Setup: Prepare MIC plates as above.

-

Variable: Add exogenous Undecaprenyl Phosphate (C55-P) (dissolved in detergent/buffer mix) to the wells in increasing concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Control: Run parallel wells with Undecaprenyl Pyrophosphate (C55-PP) or Geranylgeranyl phosphate as specificity controls.

-

Result Interpretation:

-

Antagonism: If MIC of MX-2401 increases significantly (e.g., >8-fold) in the presence of C55-P, the drug targets C55-P.

-

No Effect: If MIC is unchanged, the mechanism is likely direct membrane disruption.

-

Experimental Workflow Visualization

Figure 2: Workflow for validating MX-2401 activity and mechanism.

Part 5: References

-

Mechanism of Action & Cross-Resistance:

-

In Vivo Pharmacodynamics:

-

In vivo pharmacodynamics of new lipopeptide MX-2401.

-

Source: Antimicrobial Agents and Chemotherapy (2010).

-

-

Antimicrobial Properties & Surfactant Interaction:

-

Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant.[7]

-

Source: Antimicrobial Agents and Chemotherapy (2010).

-

-

Comparative Analysis (Daptomycin vs. Amphomycin):

-

The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry.

-

Source: MedChemComm (2019).

-

Sources

- 1. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Pharmacodynamics of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo pharmacodynamics of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

aasic biological characterization of SDZ285428

Title: Technical Guide: Biological Characterization of SDZ285428 (NVP-VID-400) as a CYP51 Inhibitor[1]

Executive Summary

SDZ285428 (also designated as NVP-VID-400 ) is a synthetic imidazole-based small molecule identified as a potent, selective inhibitor of sterol 14

This guide outlines the technical framework for characterizing SDZ285428, moving from molecular binding kinetics to cellular phenotypic readouts.[1] It prioritizes mechanistic validation through sterol profiling, which serves as the "fingerprint" of CYP51 inhibition.[1]

Mechanistic Profiling: The Target and Mode of Action[1]

The Molecular Target: CYP51

CYP51 (sterol 14

-

Mechanism of Inhibition: SDZ285428 contains an imidazole moiety.[1][3] The basic nitrogen (N-3) of the imidazole ring coordinates with the heme iron (

) in the active site of CYP51.[1] This coordination prevents the binding of molecular oxygen, effectively shutting down the catalytic cycle.[1] -

Downstream Consequence: Inhibition leads to a depletion of ergosterol (essential for membrane fluidity and structure) and an accumulation of toxic methylated sterols (e.g., lanosterol, 24-methylene dihydrolanosterol).[1] This imbalance compromises membrane integrity, leading to cell lysis.[1]

Pathway Visualization

Figure 1: Mechanism of Action of SDZ285428 within the Ergosterol Biosynthesis Pathway.[1] The compound blocks CYP51, causing toxic substrate accumulation and product depletion.[1]

In Vitro Characterization Strategy

To validate SDZ285428, a tiered approach is required.[1] Do not rely solely on

Spectral Binding Assay (Type II Binding)

This is the gold standard for confirming direct interaction with the heme iron.[1]

-

Principle: Nitrogen-containing heterocycles (like the imidazole in SDZ285428) induce a "Type II" spectral change in P450s, characterized by a peak at ~425-435 nm and a trough at ~390-410 nm in the difference spectrum.[1]

-

Metric:

(Dissociation constant).[1] -

Success Criteria: A tight binding isotherm fitting the Morrison equation for tight-binding inhibitors.

Functional Enzyme Inhibition

-

Assay: Reconstituted CYP51 system (recombinant enzyme + CYP reductase + NADPH).

-

Substrate: Lanosterol or 24-methylene dihydrolanosterol.[1]

-

Readout: Quantification of substrate depletion vs. product formation via GC-MS or LC-MS/MS.

-

Data Output:

(Concentration inhibiting 50% activity).

Selectivity Profiling

It is critical to ensure SDZ285428 does not inhibit human hepatic P450s, which would indicate toxicity liability.[1]

-

Panel: CYP3A4, CYP2C9, CYP2D6 (Human liver microsomes).[1]

-

Target Profile:

(Parasite CYP51) <<

Cellular Phenotypic Assays

Growth Inhibition (T. cruzi / T. brucei)[1]

-

Model: Epimastigotes (insect stage) and Amastigotes (intracellular mammalian stage).[1]

-

Readout: Resazurin reduction (Alamar Blue) or Acid Phosphatase activity.[1]

-

Timepoint: 72-96 hours (Ergosterol depletion is a slow-kill mechanism; short assays may yield false negatives).[1]

Sterol Composition Analysis (The "Fingerprint")

This experiment is the ultimate proof of mechanism.[1] If SDZ285428 is working on-target, the sterol profile must shift.[1]

-

Expected Result:

Experimental Protocols

Protocol A: CYP51 Spectral Binding Assay

Validates direct physical interaction with the target.[1]

-

Preparation: Dilute recombinant CYP51 to 1

M in Potassium Phosphate buffer (50 mM, pH 7.[1]4) containing 10% glycerol.[1] -

Baseline: Record the baseline spectrum (350–500 nm) of the enzyme solution using a dual-beam spectrophotometer.

-

Titration: Add SDZ285428 (dissolved in DMSO) in stepwise increments (e.g., 0.1

M to 10 -

Measurement: Record the difference spectrum after each addition.

-

Analysis: Plot the difference in absorbance (

) against inhibitor concentration.[1] Fit data to the Morrison Equation to determine

Protocol B: Sterol Extraction and GC-MS Analysis

Validates functional blockade of the pathway in cells.[1]

Workflow Diagram: